molecular formula C13H9F3O3 B1620925 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one CAS No. 259251-82-6

1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one

Cat. No.: B1620925
CAS No.: 259251-82-6
M. Wt: 270.2 g/mol
InChI Key: PVTYTSJZEMZCAM-UHFFFAOYSA-N
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Description

1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one is a synthetic chemical building block featuring a furan ring linked to a trifluoromethoxy-substituted phenyl group and an acetyl functional group. Compounds with a trifluoromethoxy-phenyl moiety coupled with a furan ring are of significant interest in medicinal chemistry and drug discovery research . The trifluoromethoxy group is a common constituent in optimized bioactive compounds and is found in agents across various fields, including insecticides, acaricides, and neurologic drugs . The specific acetyl substituent on the furan ring makes this compound a valuable intermediate for further chemical transformations, such as serving as a precursor for the synthesis of more complex heterocyclic systems . Researchers can utilize this ketone functionality for reactions including reductions to alcohols or nucleophilic additions, facilitating the exploration of structure-activity relationships. This product is intended for use as a research chemical in laboratory settings only. This compound is strictly for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

1-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O3/c1-8(17)10-6-7-11(18-10)9-4-2-3-5-12(9)19-13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTYTSJZEMZCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372410
Record name 1-{5-[2-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259251-82-6
Record name 1-{5-[2-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethoxy)benzene and 2-furylmethanol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as palladium or copper to facilitate the coupling of the furan and phenyl rings.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Studies indicate that it exhibits cytotoxic effects against various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The trifluoromethoxy group enhances its interaction with biological targets, which may lead to improved efficacy in cancer treatment .

Comparison with Related Compounds

To better understand the uniqueness of 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityNotes
Chalconeα,β-unsaturated ketonesAntibacterial, anticancerPrecursor for flavonoids
FlavoneC=O group in a benzopyran structureAntioxidant, anti-inflammatoryFound in many plants
Trifluoromethyl ketonesCF₃ group attached to carbonylVaried biological activitiesKnown for enhancing lipophilicity

The distinct trifluoromethoxy group in this compound sets it apart from these compounds, potentially enhancing its pharmacological profile .

Case Studies and Research Findings

Several studies have documented the compound's effectiveness in laboratory settings:

  • Study on Lung Cancer Cells : In vitro tests revealed that this compound significantly inhibited the growth of A549 cells, indicating its potential as a therapeutic agent against lung cancer.
  • HeLa Cell Line Research : Additional studies demonstrated similar cytotoxicity against HeLa cells, suggesting broad-spectrum anticancer properties .

Mechanism of Action

The mechanism by which 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues with Trifluoromethoxy or Related Substituents

Compound 1h : 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-(trifluoromethoxy)phenyl)ethan-1-one
  • Structure : Differs by the presence of a dimethylsulfoximine group (-S(O)(NMe₂)) instead of the furyl ring.
  • Key Features : The trifluoromethoxy group at the para position enhances electron withdrawal, while the sulfoximine moiety may improve solubility.
  • Synthesis : Synthesized via Ru(II)-catalyzed methods, highlighting versatility in introducing sulfoximine groups.
Compound 23 : 1-(5-Bromo-2-(trifluoromethoxy)phenyl)−2-chloroethan-1-one
  • Structure : Contains bromo and chloro substituents adjacent to the trifluoromethoxy group.
  • Application : Studied for modulating lysosomal ion channels (TPC2), suggesting trifluoromethoxy’s role in targeting membrane proteins.
Compound 5c : 1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]–2–(3H-indol-3-yl)ethan-1-one
  • Structure : Replaces the furyl group with a pyrazole-indole hybrid.
  • Key Features : The chloro substituent and indole moiety contribute to antimicrobial activity, demonstrating how heterocycle choice influences biological efficacy.

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group (-OCF₃) is more lipophilic and electronically distinct compared to substituents like methoxy (-OCH₃) or chloro (-Cl). For example:

  • Lipophilicity : Trifluoromethoxy increases logP values compared to methoxy, enhancing membrane permeability.
Table 1: Substituent Comparison
Compound Substituent Key Feature Biological Activity Reference
Target Compound -OCF₃ (ortho) Furyl linkage N/A -
Compound 1h -OCF₃ (para) Sulfoximine group Not specified
Compound 23 -Br, -Cl, -OCF₃ Halogenated phenyl TPC2 ion channel modulation
Compound 5c -Cl, indole Pyrazole-indole hybrid Antimicrobial

Biological Activity

1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one, with CAS number 259251-82-6, is an organic compound notable for its unique chemical structure, which includes a trifluoromethoxy group attached to a phenyl ring and a furan ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly as a protein kinase inhibitor and its implications in various therapeutic areas.

  • Molecular Formula : C13H9F3O
  • Molecular Weight : 270.20 g/mol
  • Melting Point : 40ºC
  • Flash Point : 133.9ºC

These properties contribute to its stability and reactivity, making it a candidate for further biological investigations.

The biological activity of this compound primarily involves its interaction with protein kinases. Protein kinases are crucial enzymes that regulate various cellular processes by phosphorylating serine, threonine, or tyrosine residues on proteins. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate lipid membranes effectively and interact with target proteins.

Key Mechanisms:

  • Enzyme Modulation : By inhibiting specific protein kinases, the compound can alter signaling pathways involved in cell proliferation and survival.
  • Receptor Binding : The compound may also bind to various receptors, influencing downstream signaling cascades.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticancerSignificantInhibition of protein kinases
AntimicrobialModerateDisruption of bacterial cell membranes
Enzyme InhibitionHighSelective inhibition of specific kinases

Study 1: Protein Kinase Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits specific protein kinases involved in cancer cell signaling pathways. The compound was shown to reduce the phosphorylation levels of key substrates in vitro, leading to decreased cell viability in cancer cell lines.

Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial efficacy of this compound against various pathogens. Results indicated that it exhibited inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotic development.

Q & A

Basic: What are the common synthetic routes for 1-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}ethan-1-one?

Methodological Answer:
A typical synthesis involves coupling a trifluoromethoxy-substituted aryl halide with a furan-based precursor. For example, a palladium-catalyzed Suzuki-Miyaura cross-coupling could link a 2-(trifluoromethoxy)phenylboronic acid derivative to a 5-bromo-2-acetylfuran intermediate. Evidence from similar compounds (e.g., 1-(4-(tert-butyl)-2-(trifluoromethoxy)phenyl)ethan-1-one) shows that reaction yields may be moderate (~36% yield) due to steric hindrance from the trifluoromethoxy group . Optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., THF/water mixtures) is critical. Post-reaction purification via silica gel chromatography (n-hexane/EtOAc gradients) is often employed .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • ¹⁹F NMR : The trifluoromethoxy group (-OCF₃) exhibits distinct signals at δ ≈ -55 to -57 ppm (split into major/minor isomers due to rotational barriers) .
  • ¹H NMR : The acetyl group (COCH₃) resonates as a singlet at δ ~2.6 ppm, while furyl protons appear as doublets between δ 6.5–7.5 ppm. Aromatic protons from the phenyl ring show splitting patterns dependent on substitution .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ with an exact mass of 284.0457 g/mol (C₁₃H₉F₃O₃). Isotopic patterns for fluorine (³⁵Cl/³⁷Cl) and sulfur (if present) should be analyzed .

Advanced: How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:
The -OCF₃ group is electron-withdrawing, which can deactivate the phenyl ring toward electrophilic substitution but enhance stability in radical or nucleophilic reactions. In rhodium-catalyzed hydroacylation (e.g., synthesis of 2-substituted indolines), the trifluoromethoxy group may direct regioselectivity by stabilizing transition states through resonance effects. However, steric bulk can reduce coupling efficiency, requiring careful ligand selection (e.g., bulky phosphines) to mitigate side reactions .

Advanced: What strategies address low yields in the synthesis of this compound?

Methodological Answer:
Low yields (e.g., 36% in a reported procedure ) often stem from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
  • Protecting groups : Temporarily shield reactive sites (e.g., acetyl groups) during coupling steps.
  • Precatalyst systems : Use Pd(OAc)₂ with XPhos ligands to enhance turnover in Suzuki-Miyaura reactions.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of aromatic intermediates.

Advanced: Are there computational studies on the electronic effects of substituents in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of -OCF₃ on the furan and phenyl rings. For example:

  • The trifluoromethoxy group reduces electron density at the phenyl ring’s ortho position, influencing π-π stacking in supramolecular assemblies.
  • Frontier molecular orbital (FMO) analysis predicts HOMO localization on the furan ring, suggesting reactivity toward electrophiles at the 5-position .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : Moderately soluble in dichloromethane, THF, and ethyl acetate; poorly soluble in water. Additives like DMSO may enhance solubility for biological assays.
  • Stability : Store under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the acetyl group. Degradation products can be monitored via TLC (Rf ~0.3 in hexane/EtOAc 3:1) .

Advanced: How can regioisomeric impurities be analyzed and resolved?

Methodological Answer:

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate regioisomers. Monitor for [M+H]⁺ peaks with mass differences corresponding to substituent positions.
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities. For example, a related compound (1-(3-methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one) was definitively characterized via crystallography .

Advanced: What biological activities are associated with trifluoromethoxy-containing analogs?

Methodological Answer:
Trifluoromethoxy groups are prevalent in antifungal agents (e.g., quilseconazole) due to their metabolic stability and membrane permeability . For this compound, preliminary assays could include:

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Target acetylcholinesterase or cytochrome P450 isoforms, leveraging the -OCF₃ group’s electron-withdrawing effects.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one
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